1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.267 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and other fields.
Scientific Research Applications
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet for a similar compound, Methylpiperazine, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Preparation Methods
The synthesis of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine typically involves the reaction of piperazine with 2-(chloromethyl)pyrrole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can be compared with other piperazine derivatives such as:
1-methylpiperazine: Lacks the pyrrole moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-(2-pyridylmethyl)piperazine: Contains a pyridine ring instead of a pyrrole ring, which can lead to different chemical and biological properties.
1-benzylpiperazine: Has a benzyl group instead of a pyrrole group, resulting in different pharmacological profiles.
Properties
IUPAC Name |
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10/h2-4,11H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHFAFBDXFGPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350365 |
Source
|
Record name | 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416887-10-0 |
Source
|
Record name | 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.